(5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . . This compound is characterized by the presence of a pyrrolidinone ring and a methylbenzenesulfonate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 2-pyrrolidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(5-Oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: These compounds possess similar structural features and exhibit biological activities like analgesic and antihypoxic effects.
Metal–Organic Frameworks with Pyrrolidinone Derivatives: These frameworks are synthesized using ligands similar to this compound and have applications in catalysis and material science.
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(14)13-7-10/h2-5,10H,6-8H2,1H3,(H,13,14) |
InChI Key |
UMKOXRYHLSJJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(=O)NC2 |
Origin of Product |
United States |
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